

# An In-Depth Technical Guide to Methyl 2-(chloromethyl)oxazole-4-carboxylate

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## Compound of Interest

Compound Name: Methyl 2-(chloromethyl)oxazole-4-carboxylate

Cat. No.: B1302976

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## Introduction

**Methyl 2-(chloromethyl)oxazole-4-carboxylate** is a heterocyclic organic compound with the chemical formula  $C_6H_6ClNO_3$  and a molecular weight of 175.57 g/mol. Its CAS number is 208465-72-9. This molecule belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a reactive chloromethyl group at the 2-position and a methyl carboxylate group at the 4-position makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the field of medicinal chemistry.

The oxazole core is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The substituents on the oxazole ring play a crucial role in determining the specific biological effects. The chloromethyl group in **Methyl 2-(chloromethyl)oxazole-4-carboxylate** serves as a key functional handle, allowing for the introduction of diverse molecular fragments through nucleophilic substitution reactions. This facilitates the generation of libraries of novel oxazole derivatives for drug discovery and development. Furthermore, this compound is utilized in the synthesis of more complex molecules and in the agrochemical sector for the design of new pesticides and herbicides.

## Chemical Properties and Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(chloromethyl)oxazole-4-carboxylate** is not readily available in the public domain, its synthesis can be inferred from general methods for the preparation of substituted oxazoles. A plausible synthetic route would involve the cyclization of a suitable precursor that already contains the chloromethyl and methyl carboxylate functionalities or their precursors.

One common method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an  $\alpha$ -acylamino ketone. Another approach is the reaction of an  $\alpha$ -haloketone with a primary amide. For the synthesis of the title compound, a potential strategy could involve the reaction of a derivative of serine or a related amino acid, where the hydroxyl group is converted to a chloride and the carboxylic acid is esterified, followed by cyclization.

The reactivity of **Methyl 2-(chloromethyl)oxazole-4-carboxylate** is primarily dictated by the electrophilic nature of the carbon atom in the chloromethyl group. This site is susceptible to attack by a wide range of nucleophiles.

## General Reactivity

The 2-(chloromethyl) group on the oxazole ring is analogous to a benzylic chloride in terms of reactivity, making it a good substrate for SN2 reactions. This allows for the facile introduction of various functional groups at this position.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile	Reagent Example	Resulting Functional Group
Amines	R-NH <sub>2</sub>	Secondary or Tertiary Amine
Thiols	R-SH	Thioether
Alcohols/Phenols	R-OH	Ether
Cyanide	NaCN	Nitrile
Azide	NaN <sub>3</sub>	Azide
Malonates	CH <sub>2</sub> (CO <sub>2</sub> Et) <sub>2</sub>	C-Alkylated Malonate

These reactions significantly expand the chemical space accessible from this starting material, enabling the synthesis of a diverse array of derivatives with potentially interesting biological activities.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of **Methyl 2-(chloromethyl)oxazole-4-carboxylate** are not currently available. However, a general protocol for a related transformation, the synthesis of a 2-(chloromethyl)oxazole from a 2-(hydroxymethyl)oxazole, can provide insight into the potential reaction conditions.

### General Procedure for Chlorination of a Hydroxymethyl Oxazole (Illustrative)

To a solution of the 2-(hydroxymethyl)oxazole derivative in a suitable anhydrous solvent such as dichloromethane, cooled to 0 °C, is added a chlorinating agent like thionyl chloride or oxalyl chloride dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified using standard techniques like column chromatography.

## Data Presentation

Currently, there is no publicly available quantitative data, such as spectroscopic data (NMR, IR, Mass Spectrometry) or specific biological activity metrics (e.g., IC<sub>50</sub>, MIC values), for **Methyl 2-(chloromethyl)oxazole-4-carboxylate** in the scientific literature.

## Visualizations

### Logical Relationship of Synthetic Utility

The following diagram illustrates the central role of **Methyl 2-(chloromethyl)oxazole-4-carboxylate** as a synthetic intermediate.

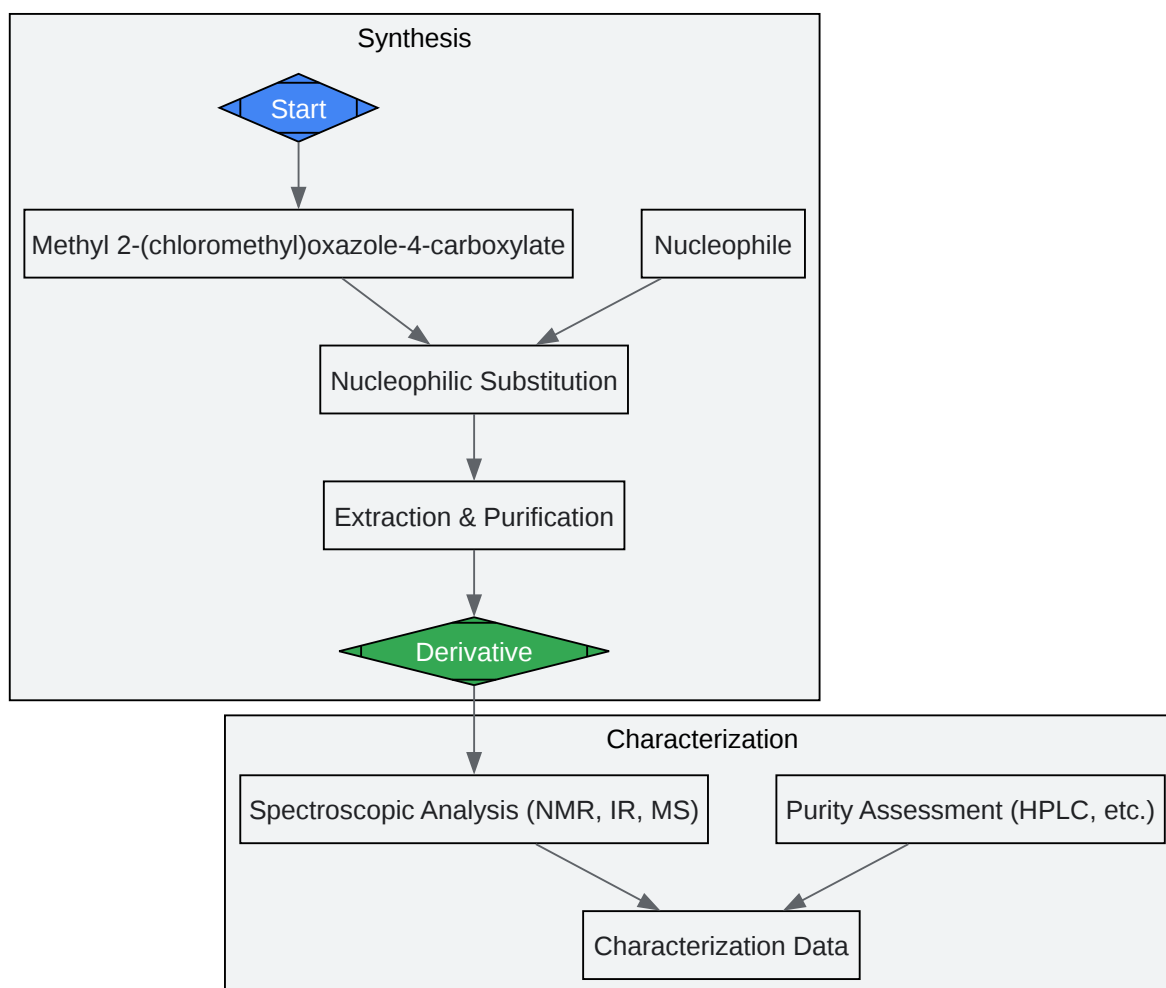


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Caption: Synthetic utility of **Methyl 2-(chloromethyl)oxazole-4-carboxylate**.

## Experimental Workflow for Derivative Synthesis

This diagram outlines a general workflow for the synthesis and characterization of new derivatives from **Methyl 2-(chloromethyl)oxazole-4-carboxylate**.



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Caption: General workflow for derivative synthesis and characterization.

## Conclusion

**Methyl 2-(chloromethyl)oxazole-4-carboxylate** is a promising scaffold for the development of novel chemical entities with potential applications in medicine and agriculture. Its utility stems from the reactive chloromethyl group, which allows for extensive chemical modification. While specific experimental data for this compound is not widely published, its synthetic potential can be extrapolated from the well-established chemistry of oxazoles and 2-(halomethyl) heterocyclic systems. Further research and publication of detailed synthetic protocols and biological activity data are needed to fully exploit the potential of this versatile building block.

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